An In-Depth Technical Guide to the Synthesis of (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid
An In-Depth Technical Guide to the Synthesis of (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid
Abstract
This comprehensive technical guide details a robust and efficient protocol for the synthesis of (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the formation of the core benzimidazolone structure, followed by a strategic N-alkylation to introduce the acetic acid moiety. This guide provides not only a step-by-step experimental procedure but also delves into the underlying chemical principles and rationale for the chosen synthetic route. The information is tailored for researchers, scientists, and drug development professionals, offering practical insights to ensure successful and reproducible synthesis.
Introduction and Significance
Benzimidazolone derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their rigid, planar structure and ability to participate in hydrogen bonding interactions make them privileged scaffolds in medicinal chemistry. The title compound, (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid functional group provides a convenient handle for further derivatization, such as amide bond formation, allowing for the exploration of a wide chemical space in the pursuit of novel drug candidates.
This guide will focus on a logical and field-proven synthetic approach, breaking down the process into two primary stages:
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Stage 1: Synthesis of the Precursor, 1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.
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Stage 2: N-Alkylation and Hydrolysis to Yield the Final Product.
Synthetic Strategy and Mechanistic Overview
The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with the cyclization of N-methyl-o-phenylenediamine with urea to form the benzimidazolone ring. This is followed by the N-alkylation of the resulting 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one with an ethyl haloacetate, and subsequent hydrolysis of the ester to afford the target carboxylic acid.
Caption: Mechanism of N-alkylation of 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Detailed Experimental Protocol
Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Stage 1: Synthesis of 1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
This procedure is adapted from the synthesis of related benzimidazolones. [1] Materials:
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N-Methyl-o-phenylenediamine
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Urea
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High-boiling point solvent (e.g., diphenyl ether or without solvent)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine N-methyl-o-phenylenediamine (1.0 eq) and urea (1.1 eq).
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Heat the mixture to 180-200 °C, either neat or in a minimal amount of a high-boiling point solvent.
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Maintain the temperature for 2-4 hours, during which ammonia gas will be evolved. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature.
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If a solvent was used, remove it under reduced pressure.
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Triturate the solid residue with a suitable solvent, such as diethyl ether or a mixture of ethyl acetate and hexanes, to remove impurities.
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Collect the solid product by filtration, wash with the same solvent, and dry under vacuum to yield 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Stage 2: Synthesis of (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid
This stage involves a two-step process: N-alkylation followed by ester hydrolysis.
Step 2a: N-Alkylation to form Ethyl (3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate
This procedure is based on established methods for N-alkylation of benzimidazole derivatives.
Materials:
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1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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Ethyl bromoacetate
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Brine
Procedure:
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To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF.
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Carefully add sodium hydride (1.2 eq) to the THF with stirring.
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Add a solution of 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq) in anhydrous THF dropwise to the sodium hydride suspension at 0 °C.
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Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
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Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
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Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure ethyl (3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate.
Step 2b: Hydrolysis to (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid
This is a standard ester hydrolysis procedure.
Materials:
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Ethyl (3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate
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Ethanol
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Sodium hydroxide (NaOH) solution (e.g., 2 M)
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Hydrochloric acid (HCl) solution (e.g., 2 M)
Procedure:
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Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.
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Add an excess of sodium hydroxide solution (e.g., 3-5 eq) to the solution.
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Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid.
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A precipitate of the carboxylic acid should form. Collect the solid by filtration.
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Wash the solid with cold water and dry under vacuum to yield the final product, (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid.
Quantitative Data Summary
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Base/Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) |
| 1 | N-Methyl-o-phenylenediamine | 1.0 | Urea | 1.1 | - | - | Neat or Diphenyl ether | 180-200 | 2-4 |
| 2a | 1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | 1.0 | Ethyl bromoacetate | 1.1 | NaH | 1.2 | Anhydrous THF | 0 to RT | 12-24 |
| 2b | Ethyl (3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate | 1.0 | - | - | NaOH | 3-5 | EtOH/H₂O | Reflux | 2-4 |
Conclusion
The synthetic protocol detailed in this guide provides a reliable and efficient pathway for the preparation of (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid. The methodology is based on well-established chemical transformations and offers a logical progression from readily available starting materials. By understanding the underlying principles and adhering to the experimental details, researchers can confidently synthesize this valuable building block for further exploration in drug discovery and development programs.
References
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